Spectroscopic data for "Methyl 2-amino-5-methylthiophene-3-carboxylate" (NMR, IR, MS)
Spectroscopic data for "Methyl 2-amino-5-methylthiophene-3-carboxylate" (NMR, IR, MS)
An In-depth Technical Guide:
Spectroscopic Data for Methyl 2-amino-5-methylthiophene-3-carboxylate
Introduction
Overview of the Compound
Methyl 2-amino-5-methylthiophene-3-carboxylate is a substituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] These scaffolds are found in numerous biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor activities.[1][3] The precise characterization of this molecule is paramount for its application in synthesis and drug discovery.
Compound Details:
-
Chemical Name: Methyl 2-amino-5-methylthiophene-3-carboxylate
-
CAS Number: 19369-53-0[4]
-
Structure: (Self-generated image for illustrative purposes)
Importance of Spectroscopic Characterization
Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation. For a molecule like Methyl 2-amino-5-methylthiophene-3-carboxylate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity, purity, and functional group arrangement. This guide offers a detailed examination of the expected spectroscopic data, grounded in established methodologies and expert interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale for Experimental Choices
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H (proton) and ¹³C NMR are essential.
-
Expertise & Experience: The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its effect on labile protons (like those on the amino group), which often appear as a broader, more distinct signal.[6] A spectrometer with a field strength of 300 MHz or higher is recommended to achieve adequate signal dispersion and resolution for unambiguous interpretation.[7]
Standard Operating Protocol for NMR Analysis
This protocol ensures reproducibility and high-quality data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Instrumentation Setup: Use a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16 to 32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a map of the proton environments in the molecule.
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H | H-4 | ~6.5 - 7.0 | Singlet (s) | 1H |
| Amino H | -NH₂ | ~5.0 - 7.0 (broad) | Singlet (s, broad) | 2H |
| Methoxy H | -OCH₃ | ~3.7 | Singlet (s) | 3H |
| Methyl H | C₅-CH₃ | ~2.4 | Singlet (s) | 3H |
-
Trustworthiness: The chemical shifts are predicted based on the electronic environment. The thiophene proton (H-4) is in an electron-rich aromatic system. The amino protons are often broad due to quadrupole broadening and potential hydrogen exchange. The methyl and methoxy protons appear as sharp singlets as they have no adjacent protons to couple with.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments.
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) |
| Carbonyl C | C=O | ~165 - 170 |
| Thiophene C | C-2 (bearing NH₂) | ~155 - 160 |
| Thiophene C | C-5 (bearing CH₃) | ~130 - 135 |
| Thiophene C | C-4 | ~115 - 120 |
| Thiophene C | C-3 (bearing COOR) | ~105 - 110 |
| Methoxy C | -OCH₃ | ~50 - 55 |
| Methyl C | C₅-CH₃ | ~14 - 18 |
-
Authoritative Grounding: The chemical shifts are estimated based on established ranges for substituted thiophenes and esters.[8] The carbons attached to heteroatoms (S, N, O) are significantly deshielded and appear downfield. The C=O carbon of the ester group has the highest chemical shift.
NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Principle and Rationale for Experimental Choices
IR spectroscopy measures the vibrations of molecular bonds. It is an excellent tool for identifying the presence of specific functional groups.
-
Expertise & Experience: The KBr (potassium bromide) pellet method is a robust choice for solid samples, providing a clear spectrum without solvent interference in the mid-IR range (4000-400 cm⁻¹).[7] This allows for the unambiguous identification of key vibrations like N-H and C=O stretches.
Standard Operating Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.[7]
-
Pellet Formation: Transfer the mixture to a pellet press and apply high pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, record the sample spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.[7]
-
Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional group vibrations.
IR Spectral Data & Interpretation
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 | Medium (two bands) |
| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 3000 - 2850 | Medium |
| C=O Stretch | Ester | 1680 - 1660 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |
| C=C Stretch | Thiophene Ring | 1580 - 1450 | Medium (multiple bands) |
| C-O Stretch | Ester | 1300 - 1200 | Strong |
-
Authoritative Grounding: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretching).[9] A very strong absorption around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) group of the ester, often conjugated with the aromatic ring which lowers its frequency.[9]
IR Spectroscopy Workflow
Caption: Workflow for FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Principle and Rationale for Ionization Method
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining molecular weight.
-
Expertise & Experience: Electron Impact (EI) is a suitable ionization method for relatively small, volatile, and thermally stable organic molecules like this one. It typically produces a clear molecular ion (M⁺) peak and a rich fragmentation pattern that can be used for structural confirmation. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) would be chosen.[7]
Standard Operating Protocol for MS Analysis (EI-MS)
-
Sample Preparation: For EI-MS, a small amount of the pure solid sample is introduced directly into the ion source via a direct insertion probe.[7]
-
Instrumentation Setup: The mass spectrometer is operated in EI mode, typically with an electron energy of 70 eV. The mass analyzer (e.g., quadrupole or time-of-flight) is set to scan a relevant m/z range (e.g., 40-400 amu).
-
Data Acquisition: The instrument acquires the mass spectrum, recording the relative abundance of ions at each m/z value.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Mass Spectrum Data & Interpretation
| m/z Value | Assignment | Interpretation |
| 171 | [M]⁺ | Molecular Ion Peak . Confirms the molecular weight of 171.22. |
| 140 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 112 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
-
Trustworthiness: The most critical piece of data is the molecular ion peak. For this compound, the expected exact mass is 171.0354, and the nominal mass is 171.[10] The observation of a peak at m/z 171 provides strong evidence for the compound's identity. Fragmentation patterns, such as the loss of the methoxy group (-31 amu), further validate the proposed structure.
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for Methyl 2-amino-5-methylthiophene-3-carboxylate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and connectivity. The IR spectrum verifies the presence of key functional groups (amine, ester, thiophene ring). Finally, mass spectrometry provides definitive proof of the molecular weight. This multi-technique approach ensures the highest level of confidence in the structural assignment and purity assessment, which is indispensable for professionals in research and drug development.
References
- BenchChem. A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.
- ChemicalBook. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum.
- Mobinikhaledi, A. et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
- International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- SpectraBase. Methyl 2-aminothiophene-3-carboxylate.
- Sigma-Aldrich. Methyl 2-amino-5-methylthiophene-3-carboxylate AldrichCPR.
- Santa Cruz Biotechnology. Methyl 2-amino-5-methylthiophene-3-carboxylate.
- El-Metwaly, N. et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports.
- NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Patel, K. D. et al. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. World Journal of Pharmaceutical Research.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-5-methylthiophene-3-carboxylate AldrichCPR 19369-53-0 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
